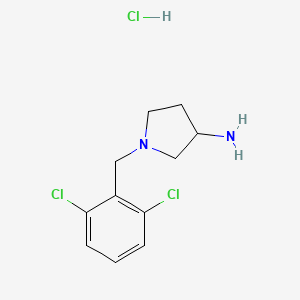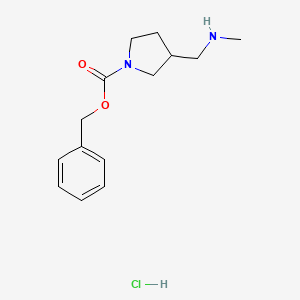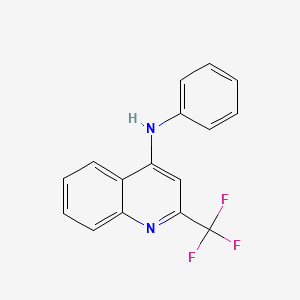![molecular formula C16H13NO4 B11842220 Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate CAS No. 68950-07-2](/img/structure/B11842220.png)
Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. This compound is characterized by its fused nitrogen heterocyclic structure, which is prevalent in various natural products and synthetic molecules. The unique structural features of this compound make it a subject of interest in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate typically involves multi-component reactions. One common method is the one-pot three-component reaction starting from isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . Another approach involves the tungsten-catalyzed [3+2] cycloaddition aromatization of dihydroisoquinoline ester and maleic anhydride or an acrylate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: The compound’s unique properties are explored for use in materials science and as intermediates in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fused nitrogen heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved may include topoisomerase inhibition, leading to cytotoxic effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,1-a]isoquinoline: The parent compound with similar structural features.
Lamellarins: Marine natural products with a pyrrolo[2,1-a]isoquinoline core, known for their cytotoxic activity.
Azalamellarins: Synthetic analogs of lamellarins with enhanced biological activity.
Uniqueness: Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl ester groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
68950-07-2 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)12-9-17-8-7-10-5-3-4-6-11(10)14(17)13(12)16(19)21-2/h3-9H,1-2H3 |
InChI-Schlüssel |
GZVCIMDRCRCRFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN2C=CC3=CC=CC=C3C2=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)


![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)


![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)


